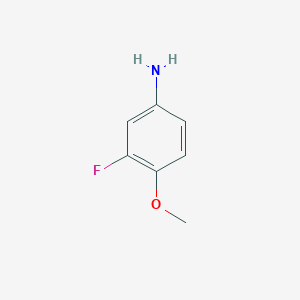

3-Fluoro-4-methoxyaniline

説明

Structure

3D Structure

特性

IUPAC Name |

3-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWAPDSCYTZUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342364 | |

| Record name | 3-Fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-99-4 | |

| Record name | 3-Fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-METHOXYANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-4-methoxyaniline (CAS 366-99-4): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxyaniline, with CAS number 366-99-4, is a critical fluorinated aniline building block in modern organic synthesis and medicinal chemistry.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline core, imparts desirable electronic properties, metabolic stability, and binding characteristics to target molecules.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and safety information. Furthermore, it details its significant applications as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and metabotropic glutamate receptor 1 (mGluR1) antagonists.[4][5][6][7] Detailed experimental protocols for its synthesis and its use in creating more complex heterocyclic systems are provided, alongside visualizations of relevant biological signaling pathways to contextualize its role in drug development.

Physicochemical Properties

3-Fluoro-4-methoxyaniline is a light beige to yellow-brown crystalline powder at room temperature.[7] Its core physical and chemical characteristics are summarized in the table below, making it a reliable and predictable compound for industrial and research applications.[4]

| Property | Value | Reference(s) |

| CAS Number | 366-99-4 | [8][9] |

| Molecular Formula | C₇H₈FNO | [8][9] |

| Molecular Weight | 141.14 g/mol | [9][10] |

| Appearance | White to light beige crystalline powder | [4][7] |

| Melting Point | 81-83 °C | [4][5][10] |

| Boiling Point | 135 °C at 18 mmHg | [4][5][10] |

| Density | 1.176 g/cm³ | [4] |

| Flash Point | >110 °C | [4] |

| Refractive Index | 1.531 | [4] |

| pKa (Predicted) | 4.18 ± 0.10 (Conjugate Acid) | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of 3-Fluoro-4-methoxyaniline. Key spectral data are summarized below.

| Spectroscopic Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, shows characteristic signals for aromatic and amine protons. | [9] |

| ¹³C NMR | Spectra available, shows distinct signals for the seven carbon atoms in the molecule. | [9][10] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 141. Top Peak (m/z): 126. | [9] |

| Infrared (IR) | Spectra available, showing characteristic peaks for N-H, C-F, and aromatic C-H bonds. | [9] |

| Raman Spectroscopy | FT-Raman spectra have been recorded. | [9] |

Safety and Handling

Proper handling of 3-Fluoro-4-methoxyaniline is essential. It is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[9][11]

| Safety Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7][10] |

| Hazard Statements | H302: Harmful if swallowed.[9] H312: Harmful in contact with skin.[9] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H332: Harmful if inhaled.[9] H335: May cause respiratory irritation.[11] | [9][11] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up and away from heat, sparks, and open flames.[4][11] | [4][6][11] |

Applications in Drug Discovery

The primary application of 3-Fluoro-4-methoxyaniline is as a versatile building block for synthesizing high-value therapeutic agents.[4] The fluorine and methoxy groups can modulate a drug's pharmacokinetic properties, enhance bioactivity, and improve metabolic stability.[2][3]

-

Kinase Inhibitors: This compound is a known precursor for synthesizing potent kinase inhibitors.[2] For example, it has been used to prepare 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles, which act as dual inhibitors of Src and Abl kinases, targets implicated in various cancers like chronic myelogenous leukemia (CML).[1][12]

-

mGluR1 Antagonists: It serves as a key reagent in the synthesis of novel metabotropic glutamate receptor 1 (mGluR1) antagonists, which are explored for the treatment of chronic pain.[4][7]

-

Other Bioactive Molecules: It has been utilized in the preparation of leucine ureido derivatives that show potent inhibitory activity against aminopeptidase N, an enzyme associated with tumor growth.[4][7] It is also a precursor for heterocyclic compounds like quinoline derivatives, which are used as active pharmaceutical ingredients (APIs) and dyes.[1][12]

Signaling Pathways of Associated Targets

To understand the therapeutic relevance of molecules derived from 3-Fluoro-4-methoxyaniline, it is crucial to visualize their target pathways.

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in signaling pathways controlling cell proliferation, differentiation, migration, and survival.[5] Their activation can lead to oncogenic signaling, making them a key target in cancer therapy.[5]

Group I metabotropic glutamate receptors (mGluR1 and mGluR5) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[13] Upon activation by glutamate, mGluR1 stimulates phospholipase C (PLC), leading to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium release and protein kinase C (PKC) activation.[2][11][13]

Experimental Protocols

Detailed and reliable experimental procedures are critical for successful synthesis. Below are protocols for the synthesis of 3-Fluoro-4-methoxyaniline and its subsequent use.

Synthesis of 3-Fluoro-4-methoxyaniline

This protocol describes the reduction of a nitro-group precursor to yield the target aniline.

Materials:

-

3-Fluoro-4-methoxynitrobenzene (2-fluoro-4-nitroanisole)

-

Ethyl acetate (EtOAc)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen source (e.g., H₂ gas balloon or transfer hydrogenation reagent)

Procedure:

-

Dissolve 3-fluoro-4-methoxynitrobenzene (e.g., 0.5 g, 2.9 mmol) in ethyl acetate (10 mL) in a suitable reaction flask.[7]

-

Carefully add the palladium on carbon catalyst (e.g., 50 mg) to the solution.[7]

-

Purge the flask with nitrogen, then introduce a hydrogen atmosphere (e.g., via a balloon).

-

Stir the reaction vigorously at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure (rotary evaporation) to yield the crude product.

-

The resulting 3-fluoro-4-methoxyaniline can be purified further by recrystallization if necessary, affording an off-white solid (typical yield: ~98%).[7]

Application: Synthesis of 6-Fluoro-5-methoxyindole

This protocol demonstrates the use of 3-Fluoro-4-methoxyaniline as a starting material for a multi-step synthesis of a substituted indole.

Materials:

-

3-Fluoro-4-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Other reagents for subsequent steps (e.g., chloral hydrate, sodium sulfate, hydroxylamine) as described in the literature.[14]

Procedure (Step 1: Hydrochloride Salt Formation):

-

In a 10 L reactor, add 7.20 L of water and 600 mL (7.80 mol) of concentrated hydrochloric acid.[14]

-

Add 0.86 kg (6.00 mol) of 3-Fluoro-4-methoxyaniline to the acid solution to form the hydrochloride salt.[14]

-

This salt solution is then used as the starting material for subsequent steps, such as a Sandmeyer-type reaction, to build the indole ring system.[14] The full synthesis involves multiple transformations including cyclization and reduction.[14]

Conclusion

3-Fluoro-4-methoxyaniline (CAS 366-99-4) is a high-value chemical intermediate with significant utility in the pharmaceutical and fine chemical industries.[15] Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists. As research into targeted therapies expands, the demand for strategically functionalized building blocks like 3-Fluoro-4-methoxyaniline is poised to grow, further cementing its role in the development of next-generation therapeutics for cancer, chronic pain, and other complex diseases.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. jneurosci.org [jneurosci.org]

- 3. Revealing an invisible kinase state that accounts for vital biological function - St. Jude Children’s Research Hospital [stjude.org]

- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Src family kinase - Wikipedia [en.wikipedia.org]

- 6. innospk.com [innospk.com]

- 7. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]

- 8. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. academic.oup.com [academic.oup.com]

- 10. spectrabase.com [spectrabase.com]

- 11. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyaniline, a substituted aniline derivative, is a key building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the aromatic ring, make it a valuable intermediate in the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-methoxyaniline, complete with experimental protocols for their determination and a visual representation of its synthetic workflow. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Physicochemical Properties

The physicochemical characteristics of 3-Fluoro-4-methoxyaniline are crucial for its handling, reaction optimization, and incorporation into novel molecular frameworks. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.15 g/mol | [1][2] |

| Appearance | White to light beige or yellow-brown crystalline powder | [1][3][4] |

| Melting Point | 80 - 84 °C | [1][3][5] |

| Boiling Point | 135 °C at 18 mmHg | [1][3][6] |

| Density | 1.176 g/cm³ | [5] |

| pKa | 4.18 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in chloroform and methanol. Limited solubility in water. | [3][7] |

| Flash Point | > 110 °C | [3][5] |

| Storage | Store in a dark place, sealed in a dry, room temperature environment. | [3] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of 3-Fluoro-4-methoxyaniline.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of 3-Fluoro-4-methoxyaniline is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[8]

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be approximately 2-3 mm.[6]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination to find the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Boiling Point Determination (at reduced pressure)

As 3-Fluoro-4-methoxyaniline's boiling point is given at reduced pressure, a vacuum distillation setup is required.

Apparatus:

-

Small-scale vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle

-

Boiling chips or a magnetic stirrer

Procedure:

-

Place a small amount (e.g., 5-10 mL) of 3-Fluoro-4-methoxyaniline and a few boiling chips into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Connect the apparatus to the vacuum pump and carefully reduce the pressure to the desired level (e.g., 18 mmHg).

-

Begin heating the sample gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses and collects in the receiving flask.

-

Record the stable temperature at which the liquid is distilling. This is the boiling point at the recorded pressure.[9][10]

Density Determination

The density of a solid can be determined using the displacement method.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which 3-Fluoro-4-methoxyaniline is insoluble (e.g., a saturated hydrocarbon)

Procedure:

-

Weigh a sample of 3-Fluoro-4-methoxyaniline using an analytical balance and record the mass.

-

Partially fill a graduated cylinder with the chosen liquid and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the new volume.

-

The volume of the solid is the difference between the final and initial volumes.

-

Calculate the density using the formula: Density = Mass / Volume.[1][11]

pKa Determination

The pKa of an amine can be estimated through acid-base titration.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Accurately weigh a sample of 3-Fluoro-4-methoxyaniline and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding the standardized HCl solution in small, known increments from the burette.

-

Record the pH after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of HCl added.

-

The pKa can be determined from the pH at the half-equivalence point. The pKb can then be calculated using the relationship pKa + pKb = 14 (at 25 °C).

Solubility Determination

A qualitative assessment of solubility is often sufficient for many applications.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, methanol, chloroform)

Procedure:

-

Place a small, known amount (e.g., 10 mg) of 3-Fluoro-4-methoxyaniline into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Agitate the mixture vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period (e.g., 1-2 minutes).[12]

-

Observe the mixture to see if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If it remains undissolved, it is considered insoluble or slightly soluble.[2]

-

Repeat the process with different solvents.

Synthesis Workflow

3-Fluoro-4-methoxyaniline is commonly synthesized via the reduction of a nitro precursor. The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: Synthetic workflow for 3-Fluoro-4-methoxyaniline.

Applications in Research and Development

3-Fluoro-4-methoxyaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methoxy and amino groups provide reactive handles for further chemical modifications. It has been utilized in the synthesis of inhibitors of aminopeptidase N, which have potential applications in cancer therapy, and in the development of mGluR1 antagonists for the treatment of chronic pain.[5] Its versatile chemical nature makes it a compound of significant interest in the ongoing quest for novel therapeutic agents and advanced materials.[1]

References

- 1. wjec.co.uk [wjec.co.uk]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. mt.com [mt.com]

- 4. scribd.com [scribd.com]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

- 12. chem.ws [chem.ws]

Technical Guide: Solubility of 3-Fluoro-4-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyaniline, with CAS number 366-99-4, is a key fluorinated aromatic amine intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, incorporating a polar amino group, a methoxy group, and a fluorine atom on a benzene ring, dictates its physicochemical properties, including its solubility—a critical parameter for optimizing reaction conditions, purification processes, crystallization, and formulation development.[1][3] This guide provides an in-depth overview of its solubility characteristics, details a standard experimental protocol for its determination, and presents a workflow for solubility screening.

Solubility Profile of 3-Fluoro-4-methoxyaniline

Specific quantitative solubility data for 3-fluoro-4-methoxyaniline in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative data indicates it is slightly soluble in chloroform and methanol.

Based on the principle of "like dissolves like," the solubility of 3-fluoro-4-methoxyaniline can be predicted. The molecule possesses both polar characteristics (due to the -NH2 and -OCH3 groups capable of hydrogen bonding) and non-polar characteristics (due to the benzene ring). Therefore, its solubility is expected to be highest in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Table 1: Predicted Qualitative Solubility of 3-Fluoro-4-methoxyaniline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | Moderate to High | The solvent's hydroxyl group can act as a hydrogen bond donor and acceptor with the amine and methoxy groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | The solvent can engage in strong dipole-dipole interactions with the polar functional groups of the solute. |

| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions exist between the non-polar solvent and the polar functional groups of the solute. |

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.

Objective:

To determine the equilibrium solubility of 3-fluoro-4-methoxyaniline in a selected organic solvent at a constant temperature.

Materials and Apparatus:

-

3-Fluoro-4-methoxyaniline (purity ≥98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-fluoro-4-methoxyaniline to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a precisely known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours within the thermostatic shaker to maintain temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 3-fluoro-4-methoxyaniline.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the final solubility in standard units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (x).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

molecular structure and weight of 3-Fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3-Fluoro-4-methoxyaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals.

Core Properties and Molecular Structure

3-Fluoro-4-methoxyaniline, also known as 3-Fluoro-p-anisidine or 4-Amino-2-fluoroanisole, is an aromatic amine with the chemical formula C₇H₈FNO.[1][2] Its structure, featuring a fluorine atom and a methoxy group on the aniline ring, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[2][3] It serves as a precursor in the synthesis of various therapeutic agents, including novel mGluR1 antagonists for chronic pain management and leucine ureido derivatives with inhibitory activity against aminopeptidase N, an enzyme associated with tumor growth.[4][5]

The key quantitative properties of 3-Fluoro-4-methoxyaniline are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 366-99-4 | [1][4][6] |

| Molecular Formula | C₇H₈FNO | [1][2][6] |

| Molecular Weight | 141.14 g/mol | [6][7] |

| Appearance | Light beige to yellow-brown crystalline powder | [2][4][6] |

| Melting Point | 81-83 °C | [1][4][6] |

| Boiling Point | 135 °C (at 18 mmHg) | [2][4][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| pKa | 4.18 ± 0.10 (Predicted) | [6] |

The two-dimensional chemical structure of 3-Fluoro-4-methoxyaniline is depicted below.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 3-Fluoro-4-methoxyaniline.

A common and efficient method for synthesizing 3-Fluoro-4-methoxyaniline is through the catalytic reduction of its nitro precursor, 3-fluoro-4-methoxynitrobenzene (also known as 2-fluoro-4-nitroanisole).[4]

Materials:

-

3-fluoro-4-methoxynitrobenzene (starting material)

-

Ethyl acetate (solvent)

-

Palladium on carbon (catalyst, 5% or 10%)

-

Hydrogen source (e.g., hydrogen gas balloon or transfer hydrogenation reagent)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Dissolve 3-fluoro-4-methoxynitrobenzene (e.g., 0.5 g, 2.9 mmol) in ethyl acetate (10 mL) in a suitable reaction flask.[4]

-

Carefully add a catalytic amount of palladium on carbon (e.g., 50 mg) to the solution.[4]

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature.[4]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite or suitable filter paper to remove the palladium catalyst.[4]

-

Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[4]

-

The resulting residue is the target product, 3-Fluoro-4-methoxyaniline, which is typically obtained as an off-white or light beige solid with high yield (e.g., 98%).[4]

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. Spectral data for 3-Fluoro-4-methoxyaniline is available in public databases.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The spectrum will show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons, with characteristic chemical shifts and coupling patterns due to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.[9] It will show unique signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.[9]

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Analysis: The IR spectrum is used to identify the functional groups present.[7][8] Key absorption bands are expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O and C-F stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is typically introduced via Gas Chromatography (GC-MS) or direct infusion after being dissolved in a volatile solvent.[7]

-

Analysis: Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 141).[7][10] The fragmentation pattern provides further structural information.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. 3-Fluoro-4-methoxyaniline price,buy 3-Fluoro-4-methoxyaniline - chemicalbook [chemicalbook.com]

- 7. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-4-methoxyaniline(366-99-4) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Fluoro-4-methoxyaniline(366-99-4) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Fluoro-4-methoxyaniline (CAS No. 366-99-4), a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document consolidates essential data on its physical and chemical properties, safety information, and detailed reactivity profiles, including its application in significant organic reactions. Furthermore, it outlines known stability data and provides detailed experimental protocols for key synthetic transformations. The information is presented to support researchers and drug development professionals in the effective utilization and handling of this versatile intermediate.

Chemical and Physical Properties

3-Fluoro-4-methoxyaniline is a substituted aniline that presents as a light beige to yellow-brown crystalline powder.[3] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry for enhancing bioactivity and metabolic stability of target molecules.[4]

Table 1: Physical and Chemical Properties of 3-Fluoro-4-methoxyaniline

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈FNO | [5] |

| Molecular Weight | 141.14 g/mol | [5] |

| Melting Point | 81-83 °C | [3] |

| Boiling Point | 135 °C at 18 mmHg | [3] |

| Flash Point | >110 °C | [6] |

| Solubility | Slightly soluble in chloroform and methanol. | [6] |

| Appearance | Light beige to yellow-brown crystalline powder | [3] |

| pKa | 4.18 ± 0.10 (Predicted) | [6] |

Stability and Storage

While specific forced degradation studies for 3-Fluoro-4-methoxyaniline are not extensively published, information can be inferred from the general stability of substituted anilines.

General Stability Profile: Anilines are known to be susceptible to degradation through oxidation, hydrolysis, and photolysis. The aniline functional group is prone to oxidation, which can be accelerated by exposure to air and light, often resulting in the formation of colored impurities.[7]

Storage Recommendations: To ensure the integrity of 3-Fluoro-4-methoxyaniline, it is recommended to store the compound in a tightly sealed container in a cool, dark, and dry place.[8] For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is advisable to minimize oxidation.[8]

Incompatibilities: 3-Fluoro-4-methoxyaniline is incompatible with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[8] Contact with these substances should be avoided to prevent potentially vigorous reactions and degradation of the compound.

Table 2: Stability and Incompatibility Data

| Condition | Effect | Recommendations | Reference(s) |

| Air Exposure | Prone to oxidation, leading to discoloration. | Store in a tightly sealed container, preferably under an inert atmosphere. | [7] |

| Light Exposure | Can promote photodegradation. | Store in a dark place or use amber-colored containers. | [7] |

| Moisture | May promote degradation. | Store in a dry environment. | [8] |

| Strong Oxidizing Agents | Vigorous reaction and degradation. | Avoid contact. | [8] |

| Strong Acids | Vigorous reaction and degradation. | Avoid contact. | [8] |

| Acid Anhydrides/Chlorides | Vigorous reaction and degradation. | Avoid contact. | [8] |

Reactivity Profile

The reactivity of 3-Fluoro-4-methoxyaniline is characterized by the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom. This substitution pattern influences its nucleophilicity and the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution with Picryl Chloride

The reaction of substituted anilines with picryl chloride is a well-studied benchmark for determining nucleophilic reactivity. The Arrhenius parameters for the reaction of 3-Fluoro-4-methoxyaniline with picryl chloride in acetonitrile have been measured, providing quantitative insight into its reaction kinetics.

Access to the full journal article containing the specific Arrhenius parameters was not available at the time of this guide's compilation. The following reference should be consulted for the quantitative data:

-

T. A. Emokpae, O. Eguavoen, Khalil-Ur-Rahman and J. Hirst, J. Chem. Soc., Perkin Trans. 2, 1980, 832.[9]

Combes Quinoline Synthesis

3-Fluoro-4-methoxyaniline is a valuable precursor for the synthesis of substituted quinolines via the Combes reaction. This acid-catalyzed condensation with a β-diketone is a powerful method for constructing the quinoline core.[10] The methoxy group on the aniline ring generally directs the cyclization to favor the formation of 2-substituted quinoline products.[11]

Sandmeyer-type Reactions

The primary amino group of 3-Fluoro-4-methoxyaniline can be converted to a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce a range of substituents, including halogens and cyano groups.[1][3] This provides a versatile synthetic route to further functionalized derivatives.

Experimental Protocols

Synthesis of 6-Fluoro-5-methoxyindole from 3-Fluoro-4-methoxyaniline

This protocol describes a multi-step synthesis starting with the diazotization of 3-Fluoro-4-methoxyaniline.

Step 1: Diazotization and Reaction with an Aldehyde

-

In a 10 L reactor, add 7.20 L of water and 600 mL (7.80 mol) of concentrated hydrochloric acid.

-

Add 0.86 kg (6.00 mol) of 3-Fluoro-4-methoxyaniline to form the hydrochloride salt.

-

In a separate 50 L reactor, dissolve 1.26 kg (7.62 mol) of an aqueous aldehyde solution and 9.00 kg of sodium sulfite in 17.00 L of water.

-

Add the 3-Fluoro-4-methoxyaniline hydrochloride solution to the aldehyde/sulfite mixture.

-

Finally, add 1.53 kg (22.00 mol) of hydroxylamine.

-

Heat the reaction mixture and monitor by TLC. The reaction is typically complete within 2 minutes.[12]

Note: The specific aldehyde and subsequent reaction steps to yield 6-fluoro-5-methoxyindole are detailed in the cited reference.[12]

Logical Workflow for the Synthesis of 6-Fluoro-5-methoxyindole

Caption: Synthesis of 6-Fluoro-5-methoxyindole from 3-Fluoro-4-methoxyaniline.

General Protocol for Combes Quinoline Synthesis

This is a general procedure that can be adapted for the reaction of 3-Fluoro-4-methoxyaniline with a β-diketone.

-

To a solution of 3-Fluoro-4-methoxyaniline in a suitable acidic catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid), add the β-diketone (e.g., acetylacetone) dropwise with stirring.

-

Heat the reaction mixture at a temperature typically ranging from 100 to 150 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.[13][14]

Reaction Pathway for Combes Quinoline Synthesis

Caption: General reaction pathway for the Combes synthesis of quinolines.

Safety Information

3-Fluoro-4-methoxyaniline is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Statements for 3-Fluoro-4-methoxyaniline

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Reference for GHS Hazard Statements:

Conclusion

3-Fluoro-4-methoxyaniline is a valuable and versatile chemical intermediate with a well-defined reactivity profile that makes it suitable for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry. Its stability is comparable to other substituted anilines, requiring careful handling and storage to prevent degradation. The experimental protocols provided in this guide offer a starting point for the practical application of this compound in organic synthesis. Further research into its quantitative stability and the full scope of its reactivity will continue to enhance its utility in scientific and industrial applications.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System | MDPI [mdpi.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]

- 9. ossila.com [ossila.com]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. D) s p The order of basicity of the following substituted anilines is: Nc.. [askfilo.com]

- 12. iipseries.org [iipseries.org]

- 13. kvmwai.edu.in [kvmwai.edu.in]

- 14. researchgate.net [researchgate.net]

The Strategic Application of 3-Fluoro-4-methoxyaniline in Modern Drug Discovery: A Technical Guide

For Immediate Release

Pearl River, NY – In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks is paramount for the development of novel therapeutics with enhanced pharmacological profiles. Among these, 3-Fluoro-4-methoxyaniline has emerged as a critical structural motif, enabling the synthesis of potent and selective modulators of key biological targets. This technical guide provides an in-depth analysis of the application of 3-Fluoro-4-methoxyaniline in the discovery of kinase inhibitors, aminopeptidase inhibitors, and G-protein coupled receptor (GPCR) modulators, tailored for researchers, scientists, and drug development professionals.

Introduction: The Advantage of Fluorination and Methoxy Substitution

3-Fluoro-4-methoxyaniline (CAS 366-99-4) is a versatile aromatic amine distinguished by its fluorine and methoxy substituents.[1] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Concurrently, the methoxy group provides a handle for further chemical modification and can influence solubility and receptor interaction.[3] This unique combination makes 3-Fluoro-4-methoxyaniline an invaluable starting material for creating sophisticated drug candidates in oncology, neuroscience, and infectious disease.[3][4]

Core Applications in Drug Scaffolds

This guide explores three principal areas where 3-Fluoro-4-methoxyaniline serves as a foundational component in drug discovery:

-

Dual Src/Abl Kinase Inhibitors: Targeting key enzymes in cancer signaling pathways.

-

Aminopeptidase N (APN/CD13) Inhibitors: Developing novel anti-angiogenic and anti-metastatic agents.

-

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: Pursuing new treatments for neurological and psychiatric disorders.

Dual Src/Abl Kinase Inhibitors: Targeting Oncogenic Signaling

The non-receptor tyrosine kinases Src and Abl are crucial regulators of cell proliferation, differentiation, and migration. Their aberrant activation is a hallmark of various cancers, making them prime targets for therapeutic intervention.[5] A series of 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles, synthesized using 3-Fluoro-4-methoxyaniline as a key aniline precursor, have demonstrated potent dual inhibitory activity against both Src and Abl kinases.[4]

Quantitative Data: Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of representative compounds from this class.

| Compound ID | C-4 Aniline Substitution | C-7 Alkoxy Substitution | Src IC50 (nM) | Abl IC50 (nM) | Cellular Proliferation IC50 (nM) |

| 1c | 2,4-dichloro-5-methoxyphenyl | Methoxy | - | - | - |

| 2c | 2,4-dichloro-5-methoxyphenyl | 3-(morpholin-4-yl)propoxy | - | - | - |

| 31a | Trisubstituted aniline | 4-methylpiperazine | 1.2 | - | 100 |

Data compiled from literature reports. Specific values for some compounds were not detailed in the provided abstracts.[6]

Signaling Pathway and Experimental Workflow

The development of these inhibitors follows a logical workflow from synthesis to biological evaluation. The signaling pathway diagram illustrates how dual inhibition of Src and Abl can block downstream proliferative signals.

Experimental Protocols

Synthesis of 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles (General Procedure): A highly efficient route involves the reaction of an appropriately substituted aniline, such as 3-Fluoro-4-methoxyaniline, with an ethoxymethylenemalononitrile derivative, followed by thermal cyclization to form the quinoline core. Subsequent nucleophilic aromatic substitution at the C4 position with another aniline, and modification of the C7-alkoxy group, yields the final products.[4]

In Vitro Radiometric Protein Kinase Assay (Src/Abl): [7][8]

-

Reaction Mixture Preparation: Prepare a reaction cocktail containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate, the specific peptide substrate (e.g., 250 µM KVEKIGEGTYGVVYK), and the recombinant human c-Src or Abl kinase.

-

Compound Addition: Add the test compound (dissolved in 100% DMSO) to the wells of a 96-well plate.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]-ATP (or [γ-32P]-ATP) to the mixture.

-

Incubation: Incubate the plate for 40 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding 0.5% phosphoric acid.

-

Separation: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper. Wash the filter four times for 4 minutes in 0.425% phosphoric acid and once in methanol to remove unbound ATP.

-

Detection: Dry the filter and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Aminopeptidase N (APN/CD13) Inhibitors: A Strategy Against Angiogenesis and Metastasis

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of tumor cells and angiogenic endothelial cells.[9] It plays a crucial role in tumor invasion, migration, and the formation of new blood vessels (angiogenesis).[10] Therefore, inhibiting APN is a promising strategy for cancer therapy. Leucine ureido derivatives synthesized from precursors like 3-Fluoro-4-methoxyaniline have been identified as potent APN inhibitors.[11][12]

Quantitative Data: APN Inhibitory Potency

| Compound ID | Description | APN IC50 | Ref. |

| 8c | Leucine ureido derivative | 0.06 ± 0.041 µM | |

| 7a | Leucine ureido derivative | 20 nM | [11] |

| 13v | Leucine ureido derivative with triazole | 89 ± 7 nM | |

| Bestatin | Reference Inhibitor | 9.4 ± 0.5 µM |

Signaling Pathway and Experimental Workflow

Inhibition of APN disrupts key processes required for tumor growth and spread. The diagram below illustrates the central role of APN and the workflow for discovering inhibitors.

Experimental Protocols

Synthesis of Leucine Ureido Derivatives (General Procedure): The synthesis typically begins with the protection of the amino acid (leucine). The aniline derivative (prepared from 3-Fluoro-4-methoxyaniline) is then reacted with an agent like triphosgene to form an isocyanate intermediate. This intermediate is subsequently reacted with the protected leucine to form the ureido linkage. Deprotection and further modifications, such as introducing a triazole moiety via click chemistry, yield the final inhibitors.

In Vitro APN Activity Assay (Colorimetric):

-

Reagent Preparation: Prepare a 200 mM Tricine buffer (pH 8.0), and a 1.0 mM substrate solution of L-Leucine p-nitroanilide in the Tricine buffer. Prepare the Aminopeptidase enzyme solution (from porcine kidney) in a cold buffer containing 0.05% bovine serum albumin.

-

Reaction Setup: In a 96-well plate, pipette the reaction cocktail containing the Tricine buffer and L-Leucine p-nitroanilide substrate. Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO).

-

Reaction Initiation: Add the Aminopeptidase enzyme solution to all wells except the blank. Add enzyme dilution buffer to the blank wells.

-

Incubation and Measurement: Immediately mix and incubate at a controlled temperature (e.g., 25°C or 37°C). Monitor the increase in absorbance at 405 nm for approximately 5-40 minutes using a microplate reader. The absorbance is due to the formation of p-nitroaniline.

-

Data Analysis: Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the curve. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value.

mGluR1 Antagonists: Modulating Neuronal Signaling

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a vital role in modulating synaptic plasticity and neuronal excitability in the central nervous system. Dysregulation of mGluR1 signaling is implicated in various neurological and psychiatric conditions, including chronic pain, anxiety, and depression. Selective mGluR1 antagonists can block this signaling, offering a promising therapeutic avenue. While specific examples directly linking 3-Fluoro-4-methoxyaniline to mGluR1 antagonists were not prominent in the literature reviewed, its structure as a substituted aniline makes it a highly suitable building block for various heterocyclic scaffolds known to possess mGluR1 antagonist activity.

Signaling Pathway

Activation of mGluR1 initiates a cascade of intracellular events, making it a rich target for modulation.

Conclusion

3-Fluoro-4-methoxyaniline is a powerful and versatile building block in drug discovery. Its unique electronic and steric properties facilitate the synthesis of potent and selective inhibitors for a range of high-value therapeutic targets. The examples provided in this guide for Src/Abl kinases and Aminopeptidase N demonstrate its proven utility in oncology. Furthermore, its potential as a scaffold for GPCR modulators, such as mGluR1 antagonists, highlights its broad applicability across different therapeutic areas. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic use of key intermediates like 3-Fluoro-4-methoxyaniline will remain a cornerstone of successful drug development programs.

References

- 1. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7943582B2 - Crystalline form of 1-(β-D-glucopyransoyl)-4-methyl-3-[5-(4-fluorophenyl)-2- thienylmethyl]benzene hemihydrate - Google Patents [patents.google.com]

- 6. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Synthesis and antitumor activity of C-9 epimers of the tetrahydrofuran containing acetogenin 4-deoxyannoreticuin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: 3-Fluoro-4-methoxyaniline as a Cornerstone in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these foundational molecules, 3-Fluoro-4-methoxyaniline has emerged as a pivotal intermediate, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern—a fluorine atom and a methoxy group on an aniline scaffold—imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity, and modulated bioavailability. This technical guide provides an in-depth exploration of the chemical properties, key synthetic applications, and detailed experimental protocols involving 3-Fluoro-4-methoxyaniline, serving as a comprehensive resource for professionals in chemical research and drug discovery.

Core Properties and Specifications

3-Fluoro-4-methoxyaniline, also known by synonyms such as 4-Amino-2-fluoroanisole and 3-Fluoro-p-anisidine, is a white to light brown crystalline powder.[1][2] The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.[3]

Table 1: Physicochemical and Spectroscopic Data for 3-Fluoro-4-methoxyaniline

| Property | Value | Reference(s) |

| CAS Number | 366-99-4 | [1][4] |

| Molecular Formula | C₇H₈FNO | [2][4] |

| Molecular Weight | 141.14 g/mol | [2][4] |

| Appearance | White to gray to brown crystalline powder | [1][2] |

| Melting Point | 81-84 °C | [1][2] |

| Boiling Point | 135 °C at 18 mmHg | [1][2] |

| Density | 1.176 g/cm³ | [4] |

| Purity | ≥97-99% | [1][4] |

Key Applications in Organic Synthesis

The utility of 3-Fluoro-4-methoxyaniline as a building block is extensive, with prominent applications in the synthesis of kinase inhibitors, novel therapeutics for chronic pain, and agrochemicals.[2][4] The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance properties like metabolic stability and binding affinity to target proteins.[5]

Synthesis of Bioactive Heterocycles: The Combes Quinoline Synthesis

The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline ring system.[6] Quinolines are a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals. 3-Fluoro-4-methoxyaniline can be employed in this reaction to generate highly functionalized quinolines.

Caption: Workflow for the Combes Quinoline Synthesis.

Amide and Urea Derivatives in Drug Discovery

The primary amine functionality of 3-Fluoro-4-methoxyaniline is a versatile handle for the synthesis of amide and urea derivatives, which are common pharmacophores in a wide range of therapeutic agents. These derivatives are often explored as inhibitors of enzymes such as aminopeptidase N, which is implicated in tumor growth.[4]

2.2.1. Acetylation to N-(3-Fluoro-4-methoxyphenyl)acetamide

A fundamental transformation is the acetylation of the amine to form an amide. This not only serves as a key step in multi-step syntheses but the resulting acetamide can itself be a target molecule or intermediate.[7]

Caption: General workflow for the acetylation of 3-Fluoro-4-methoxyaniline.

2.2.2. Formation of Leucine Ureido Derivatives

Urea derivatives are synthesized by reacting the aniline with an isocyanate or a phosgene equivalent followed by an amine. These compounds have been investigated as potent enzyme inhibitors.[4][8]

Caption: Synthetic pathway to Leucine Ureido Derivatives.

Building Block for Kinase Inhibitors and mGluR1 Antagonists

3-Fluoro-4-methoxyaniline is a precursor for the synthesis of complex molecules targeting various signaling pathways. It has been utilized in the synthesis of mGluR1 antagonists for the potential treatment of chronic pain and is a key structural component in the development of Src/Abl kinase inhibitors.[4] The substituted aniline moiety is often crucial for binding to the ATP-binding site of kinases.

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving 3-Fluoro-4-methoxyaniline.

General Protocol for Acetylation: Synthesis of N-(3-Fluoro-4-methoxyphenyl)acetamide

This protocol is adapted from general methods for the acetylation of anilines.[2][5][7]

-

Materials:

-

3-Fluoro-4-methoxyaniline

-

Acetic anhydride

-

Optional: Glacial acetic acid (as solvent) or a catalyst (e.g., VOSO₄·5H₂O)[4]

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask, add 3-Fluoro-4-methoxyaniline (1.0 eq).

-

Add an equimolar amount of acetic anhydride (1.0-1.2 eq).[4] For a solvent-free approach, a catalytic amount of VOSO₄·5H₂O (e.g., 1 mol%) can be added.[4] Alternatively, the reaction can be performed in glacial acetic acid.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours (e.g., 2-24 h), depending on the conditions.[2][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.[4]

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with water until neutral, and then dry over anhydrous sodium sulfate.[4]

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

-

-

Expected Yield: Yields for acetylation reactions of anilines are typically high, often exceeding 80%.[2]

Illustrative Protocol for Combes Quinoline Synthesis: Synthesis of 6-Fluoro-7-methoxy-2,4-dimethylquinoline

This protocol is based on the general principles of the Combes synthesis.[6][9]

-

Materials:

-

3-Fluoro-4-methoxyaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated sulfuric acid (or other acid catalyst like polyphosphoric acid)[6]

-

Ice

-

Aqueous ammonia or sodium hydroxide solution

-

-

Procedure:

-

In a flask, cautiously add 3-Fluoro-4-methoxyaniline (1.0 eq) to concentrated sulfuric acid (used in excess as a solvent and catalyst) with cooling.

-

To this solution, add acetylacetone (1.0 eq) dropwise with stirring, maintaining a controlled temperature.

-

Heat the reaction mixture, for example, at 100°C for a short period (e.g., 15 minutes) or at a higher temperature (e.g., 130-140°C) for several hours.[9] The optimal conditions may require empirical determination.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a base (e.g., aqueous ammonia or NaOH solution).

-

The product may precipitate as a solid or separate as an oil. Collect the solid by filtration or extract the oil with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the collected solid or the organic extract with water.

-

Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Table 2: Summary of Key Reactions and Typical Conditions

| Reaction Type | Starting Material | Key Reagents | Product Type | Reference(s) |

| Acetylation | 3-Fluoro-4-methoxyaniline | Acetic anhydride | N-Arylacetamide | [4][7] |

| Combes Quinoline Synthesis | 3-Fluoro-4-methoxyaniline | β-Diketone (e.g., acetylacetone), H₂SO₄ | Substituted Quinoline | [1][6] |

| Urea Formation | 3-Fluoro-4-methoxyaniline | Phosgene equivalent, Amine (e.g., Leucine) | N,N'-Disubstituted Urea | [4][8] |

| Nucleophilic Aromatic Substitution | 1,2-Difluoro-4-nitrobenzene | Morpholine (forms precursor to Linezolid) | 4-(2-Fluoro-4-nitrophenyl)morpholine | [10] |

Conclusion

3-Fluoro-4-methoxyaniline stands out as a highly valuable and versatile building block in the landscape of modern organic synthesis. Its unique electronic and structural features provide chemists with a powerful tool to introduce fluorine and methoxy functionalities, thereby fine-tuning the properties of complex target molecules. The applications detailed in this guide, from the construction of heterocyclic scaffolds like quinolines to the synthesis of bioactive amides and ureas, underscore its significance in the development of new pharmaceuticals and other advanced materials. The provided protocols offer a practical foundation for researchers to harness the synthetic potential of this important intermediate. As the demand for sophisticated and highly functionalized molecules continues to grow, the role of 3-Fluoro-4-methoxyaniline in driving innovation in chemical science is set to expand even further.

References

- 1. ossila.com [ossila.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Fluoro-4-methoxyaniline: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Fluoro-4-methoxyaniline (CAS No. 366-99-4), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and FT-IR spectra of 3-Fluoro-4-methoxyaniline.

Table 1: ¹H NMR Spectroscopic Data for 3-Fluoro-4-methoxyaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.75 | m | - | Aromatic H |

| ~6.55 | m | - | Aromatic H |

| ~3.80 | s | - | -OCH₃ |

| ~3.60 | br s | - | -NH₂ |

Note: Specific chemical shifts and coupling constants for the aromatic protons can be complex due to second-order effects and may require advanced analytical techniques for precise assignment.

Table 2: ¹³C NMR Spectroscopic Data for 3-Fluoro-4-methoxyaniline

| Chemical Shift (δ) ppm | Assignment |

| ~152 (d, J ≈ 240 Hz) | C-F |

| ~145 | C-O |

| ~140 | C-N |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~105 (d, J ≈ 20 Hz) | Aromatic C-H |

| ~56 | -OCH₃ |

Note: The chemical shifts are approximate and the carbon attached to fluorine appears as a doublet due to C-F coupling.

Table 3: FT-IR Spectroscopic Data for 3-Fluoro-4-methoxyaniline

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amine) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620 - 1580 | Strong | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1520 - 1480 | Strong | C=C Stretch (Aromatic) |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1050 - 1000 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| 1150 - 1100 | Strong | C-F Stretch |

Experimental Protocols

The data presented in this guide were compiled from various sources. The following sections describe generalized experimental protocols for acquiring high-quality NMR and FT-IR spectra for compounds such as 3-Fluoro-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-Fluoro-4-methoxyaniline is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used, and a greater number of scans are typically required. The acquired Free Induction Decay (FID) is then processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of 3-Fluoro-4-methoxyaniline can be obtained using an FT-IR spectrometer.[1] For a solid sample, two common techniques are the KBr pellet method and Attenuated Total Reflectance (ATR).

-

KBr Pellet Technique: A small amount of the finely ground solid sample is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.

-

ATR Technique: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is then passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum to minimize interferences from atmospheric CO₂ and water vapor. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 3-Fluoro-4-methoxyaniline, from sample preparation to spectral interpretation.

The following diagram illustrates the relationship between the key functional groups of 3-Fluoro-4-methoxyaniline and their characteristic spectroscopic signals.

References

A Technical Guide to High-Purity 3-Fluoro-4-methoxyaniline for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Quality Control, and Synthesis of a Key Pharmaceutical Intermediate

Introduction

3-Fluoro-4-methoxyaniline, identified by its CAS number 366-99-4, is a critical building block in the synthesis of advanced medicinal compounds and fine chemicals.[1] Its unique molecular structure, featuring both a fluorine atom and a methoxy group on an aniline core, provides a versatile scaffold for drug discovery and development. These functional groups can enhance bioactivity, improve metabolic stability, and fine-tune the pharmacological properties of target molecules.[1][2] This technical guide provides an in-depth analysis of commercial suppliers, key chemical and physical properties, a detailed synthesis protocol, and quality control considerations for high-purity 3-Fluoro-4-methoxyaniline, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers of High-Purity 3-Fluoro-4-methoxyaniline

A variety of chemical suppliers offer 3-Fluoro-4-methoxyaniline, with purity levels typically suitable for research and pharmaceutical development. The table below summarizes a selection of commercial suppliers and their advertised purity levels. It is imperative for researchers to consult the specific batch's Certificate of Analysis (CoA) for precise purity data.

| Supplier | Advertised Purity |

| Sigma-Aldrich | ≥98% |

| Fisher Scientific | 98+% |

| Apollo Scientific | ≥95% |

| Oakwood Products Inc. | 97% |

| Chem-Impex | ≥98% (GC) |

| R&D Scientific Inc. | 99% |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Fluoro-4-methoxyaniline is essential for its effective use in synthesis and research. The following table consolidates key data from various sources.

| Property | Value | Source(s) |

| CAS Number | 366-99-4 | [1][3][4] |

| Molecular Formula | C₇H₈FNO | [1][4] |

| Molecular Weight | 141.14 g/mol | [3] |

| Appearance | White to light beige or yellow-brown crystalline powder | [5] |

| Melting Point | 81-83 °C (lit.) | [3][5] |

| Boiling Point | 135 °C at 18 mmHg (lit.) | [3][5] |

| Flash Point | >110 °C | [6] |

| Density | 1.176 g/cm³ | [1] |

| InChI Key | LJWAPDSCYTZUJU-UHFFFAOYSA-N | [3][4] |

| SMILES | COc1ccc(N)cc1F | [3] |

Experimental Protocol: Synthesis of 3-Fluoro-4-methoxyaniline

A general procedure for the synthesis of 3-Fluoro-4-methoxyaniline involves the reduction of 2-fluoro-4-nitroanisole.[5] This method is commonly employed for its high yield and straightforward protocol.

Reaction: Reduction of 3-fluoro-4-methoxynitrobenzene

Materials:

-

3-fluoro-4-methoxynitrobenzene (0.5 g, 2.9 mmol)

-

Ethyl acetate (10 mL)

-

Palladium on carbon catalyst (10% Pd, 50 mg)

-

Hydrogen source (e.g., hydrogen gas balloon or in situ generation)

Procedure:

-

Dissolve 3-fluoro-4-methoxynitrobenzene (0.5 g, 2.9 mmol) in ethyl acetate (10 mL) in a suitable reaction flask.

-

Add the palladium on carbon catalyst (50 mg) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography). The reaction is typically complete within 1 hour.[5]

-

Upon completion, remove the catalyst by filtration through a pad of celite or a syringe filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting product, 3-fluoro-4-methoxyaniline, is obtained as an off-white solid. The reported yield for this procedure is approximately 98% (0.4 g).[5]

Quality Control and Analytical Methods

Ensuring the purity of 3-Fluoro-4-methoxyaniline is crucial for reproducible experimental results. Commercial suppliers typically provide a Certificate of Analysis with batch-specific purity data. The primary analytical techniques for quality control of this compound include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and identify any volatile impurities.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the molecule.[1]

Researchers should always verify the identity and purity of the starting material upon receipt using in-house analytical methods where possible.

Visualizing Key Processes

To aid in the understanding of the procurement and synthesis of high-purity 3-Fluoro-4-methoxyaniline, the following diagrams have been generated.

References

- 1. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3-氟-4-甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Fluoro-4-methoxyaniline, 98+% | Fisher Scientific [fishersci.ca]

- 5. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes: 3-Fluoro-4-methoxyaniline in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Fluoro-4-methoxyaniline as a key building block in the synthesis of potent kinase inhibitors. This versatile intermediate is particularly valuable in the development of targeted cancer therapies due to the favorable physicochemical properties imparted by its unique substitution pattern. The fluorine and methoxy groups can enhance metabolic stability, improve binding affinity to target kinases, and modulate pharmacokinetic profiles of the final drug candidates.[1]

Introduction to 3-Fluoro-4-methoxyaniline in Kinase Inhibitor Synthesis

3-Fluoro-4-methoxyaniline serves as a crucial precursor for the synthesis of various classes of kinase inhibitors, most notably those based on quinoline and quinazoline scaffolds.[2][3] These core structures are prevalent in numerous FDA-approved and investigational kinase inhibitors. The primary amine functionality of 3-Fluoro-4-methoxyaniline allows for its facile incorporation into heterocyclic ring systems through reactions such as nucleophilic aromatic substitution.[2] Its derivatives have shown significant inhibitory activity against a range of tyrosine kinases implicated in cancer, including Src, Abl, and the Epidermal Growth Factor Receptor (EGFR).[1][4]

Key Applications and Target Kinases